molecular formula C32H43N5O11 B13401045 Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC

Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC

Cat. No.: B13401045
M. Wt: 673.7 g/mol
InChI Key: QMXIJZDGCJEANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is commonly employed for purification .

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for caspases, which cleave the peptide bond, releasing the fluorogenic AMC (7-amino-4-methylcoumarin) moiety .

Common Reagents and Conditions

Major Products

The major product of the enzymatic reaction is AMC, which fluoresces upon release, allowing for the quantification of enzyme activity .

Scientific Research Applications

Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC is widely used in various fields of scientific research:

Mechanism of Action

The compound functions as a substrate for caspases, enzymes that play a crucial role in the process of apoptosis. Upon recognition by the active site of the caspase, the peptide bond is cleaved, releasing AMC. The released AMC fluoresces, providing a measurable signal that correlates with enzyme activity .

Properties

IUPAC Name

4-[(2-acetamido-3-methylbutanoyl)amino]-5-[[1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXIJZDGCJEANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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